替加环素五环类似物,技术级

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

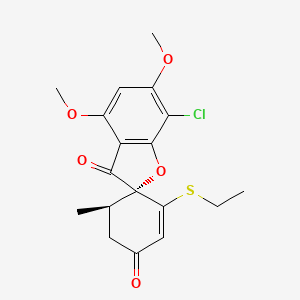

Tigecycline Pentacyclic Analog, Technical Grade is a chemical compound used in scientific research . It is an impurity of Tigecycline, one of the few glycylcycline antimicrobials that exhibit activity against Gram-negative bacteria . The molecular formula is C27 H32 N4 O9 and the molecular weight is 556.56 .

科学研究应用

Impurity Analysis

Tigecycline Pentacyclic Analog is an impurity of Tigecycline . It’s used in the analysis of impurities in Tigecycline, which is important for ensuring the safety and efficacy of the drug.

Reference Standards

This compound serves as a reference standard in infectious disease research . Reference standards are critical for method validation, calibration, and quality control in analytical chemistry.

Antibacterial Activity

Tigecycline has shown in vitro susceptibility to Coxiella spp., Rickettsia spp., and multidrug-resistant Neisseria gonnorrhoeae strains . The Pentacyclic Analog could potentially be used to study the mechanism of this antibacterial activity.

Treatment of Infections

The potential use of tigecycline in the treatment of infections caused by Coxiella spp., Rickettsia spp., and multidrug-resistant Neisseria gonnorrhoeae strains has been indicated . The Pentacyclic Analog could be used in research to understand how tigecycline interacts with these pathogens.

Drug Development

Tigecycline Pentacyclic Analog’s versatile applications range from drug development. It could be used in the development of new drugs, particularly antibiotics, given its antibacterial activity.

Studying Cellular Mechanisms

This compound is used in scientific research to study cellular mechanisms. Understanding these mechanisms can provide insights into how cells respond to tigecycline and its analogs, which could inform the development of new treatments.

作用机制

Target of Action

Tigecycline Pentacyclic Analog, Technical Grade primarily targets bacterial ribosomes . It inhibits protein translation in bacteria by binding to the 30S ribosomal subunit . This action prevents the entry of amino-acyl tRNA molecules into the A site of the ribosome, thereby preventing the incorporation of amino acid residues into elongating peptide chains .

Mode of Action

The compound interacts with its targets by binding to the 30S ribosomal subunit of the bacteria . This binding blocks the entry of amino-acyl tRNA molecules into the A site of the ribosome, which in turn prevents the incorporation of amino acid residues into elongating peptide chains . This interaction disrupts protein synthesis, leading to the inhibition of bacterial growth .

Biochemical Pathways

Tigecycline Pentacyclic Analog, Technical Grade affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it disrupts the normal process of protein translation . This disruption affects the downstream effects of protein synthesis, leading to the inhibition of bacterial growth .

Pharmacokinetics

Tigecycline Pentacyclic Analog, Technical Grade exhibits linear pharmacokinetics . It is rapidly distributed and has a large volume of distribution, indicating extensive tissue penetration . The major route of elimination of tigecycline is through the feces, primarily as unchanged drug .

Result of Action

The molecular and cellular effects of Tigecycline Pentacyclic Analog, Technical Grade’s action result in the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, which leads to the inhibition of bacterial growth .

安全和危害

Tigecycline may cause an allergic skin reaction, serious eye irritation, and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tigecycline Pentacyclic Analog, Technical Grade involves a series of reactions starting from readily available starting materials.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "methyl 3-oxobutanoate", "piperidine", "sodium borohydride", "methyl iodide", "cyclopentadiene", "dimethyl acetylenedicarboxylate", "sodium hydroxide", "hydrochloric acid", "ammonium chloride", "sodium bicarbonate", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxybenzaldehyde and methyl 3-oxobutanoate in the presence of piperidine to form intermediate 1.", "Step 2: Reduction of intermediate 1 using sodium borohydride to form intermediate 2.", "Step 3: Methylation of intermediate 2 using methyl iodide to form intermediate 3.", "Step 4: Diels-Alder reaction of intermediate 3 with cyclopentadiene to form intermediate 4.", "Step 5: Cyclization of intermediate 4 using sodium hydroxide to form intermediate 5.", "Step 6: Acid-catalyzed dehydration of intermediate 5 to form intermediate 6.", "Step 7: Addition of dimethyl acetylenedicarboxylate to intermediate 6 to form intermediate 7.", "Step 8: Hydrolysis of intermediate 7 using hydrochloric acid to form intermediate 8.", "Step 9: Neutralization of intermediate 8 using sodium bicarbonate to form Tigecycline Pentacyclic Analog, Technical Grade." ] } | |

CAS 编号 |

1268494-40-1 |

分子式 |

C27H32N4O9 |

分子量 |

556.572 |

InChI |

InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32)/t10-,14+,25+,26+,27-/m0/s1 |

InChI 键 |

FBVQSWIWHMQLGD-IMIHRQKRSA-N |

SMILES |

CC(C)(C)NCC(=O)NC1=C(C2=C(CC3CC4C5(C3(C2=O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)C(=C1)N(C)C)O |

同义词 |

(1S,4aR,4bR,10aR,11aS)-9-(Dimethylamino)-7-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,2,4a,5,10,10a,11,11a-octahydro-1,4,4a,6-tetrahydroxy-2,5,12-trioxo-1,4b-methano-4bH-benzo[b]fluorene-3-carboxamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585429.png)

![2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585430.png)